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Compound of Interest

Compound Name: DM21

Cat. No.: B13910615

Technical Support Center: DM21 Functional

Welcome to the technical support center for the DeepMind21 (DM21) functional. This guide
provides troubleshooting assistance and frequently asked questions (FAQSs) to help
researchers, scientists, and drug development professionals address Self-Consistent Field
(SCF) convergence issues that may arise during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my DM21 calculation fail to converge when other functionals work fine?

Al: The DM21 functional is based on a neural network, which distinguishes it from traditional,
analytical functionals. This neural network approach can result in a non-smooth exchange-
correlation potential.[1] This lack of smoothness can cause oscillations in the energy and
gradients during the SCF cycle, making convergence more challenging compared to analytical
functionals like SCAN or B3LYP.[1] For instance, in a simple Hz system, the SCAN functional
required only 4 SCF iterations for convergence, whereas DM21 required 16.[1][2]

Q2: Are convergence issues more common for certain types of molecules?

A2: Yes, convergence difficulties with DM21 are particularly pronounced for specific molecular
systems.
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o Transition Metal Chemistry (TMC): DM21 consistently struggles with SCF convergence for
transition metal compounds.[3][4] While it can provide accurate results when it does
converge, a significant portion of calculations (around 30% in one study) may fail to reach
convergence, limiting its practical use in this area.[3]

o Systems with Elongated Bonds: Problems have been reported for molecules at or near their
dissociation limit. For example, convergence failures have been observed for H2 and F2 with
bond lengths stretched to approximately 2.3 A and beyond.[5]

Q3: What are the first troubleshooting steps | should take for a failing DM21 SCF calculation?

A3: When encountering a convergence failure, the initial steps should focus on providing a
better starting point and stabilizing the SCF procedure.

o Use a Better Initial Guess: The most effective first step is to use the converged orbitals from
a calculation with a more stable, traditional functional (like B3LYP) as the initial guess for
your DM21 calculation.[3][6]

« Employ Damping and Level Shifting: For oscillating calculations, introducing damping can
help stabilize the SCF procedure. For systems that may have complex electronic structures
(like stretched molecules), applying a level shift can help guide the calculation toward the
correct electronic state.[5]

Q4: Which SCF algorithms are recommended or not recommended for DM21?

A4: The choice of SCF algorithm is critical. Standard algorithms like Direct Inversion in the
Iterative Subspace (DIIS) may struggle with the oscillatory nature of DM21. While second-order
SCF methods (like the Newton-Raphson method, or SOSCF in PySCF) are powerful for difficult
convergence cases, they are not compatible with DM21.[7] This is because the DM21
implementation does not support the second-order derivatives of the exchange-correlation
energy required by these methods.[5][7] Even direct orbital optimization methods, which
bypass the standard SCF procedure, can falil if the functional is highly non-smooth for the
system in question.[3] Therefore, users should primarily rely on stabilizing first-order methods
like DIIS in combination with techniques like a good initial guess, damping, and level shifting.

Q5: How can | resolve convergence failure for systems with stretched bonds?
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A5: For molecules with elongated bonds, such as during bond dissociation, the system often
adopts a broken-symmetry ground state, which can be difficult for standard SCF algorithms to
find. This is a common point of failure for DM21.[5] In these cases, applying a level shift (e.g., a
value of 0.5 Hartrees) can be an effective solution. The level shift artificially raises the energy of
the virtual orbitals, which can help prevent orbital mixing and guide the SCF procedure to the
correct, lower-energy broken-symmetry wavefunction, leading to successful convergence.[5]

Q6: Can | use DM21 for periodic systems or with dispersion corrections?

A6: The standard implementation of DM21 in PySCF (dm21.NeuralNumint) is designed for
molecular (non-periodic) systems and is not compatible with the periodic boundary condition
framework, which requires a different numerical integration interface.[8] Furthermore, applying
standard dispersion corrections like Grimme's D3 method may not work directly. This is
because DM21 is implemented by overloading the numerical integration object (mf._numint)
rather than setting the mf.xc attribute, which can interfere with helper functions designed to add
dispersion corrections.[9]

Troubleshooting Guides and Protocols
General Troubleshooting Workflow

When a DM21 SCF calculation fails to converge, a systematic approach can help identify and
resolve the issue. The following diagram outlines a recommended workflow.
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A general workflow for troubleshooting DM21 SCF convergence failures.
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Logical Approach for Stretched Bond Issues

Convergence failures in systems with elongated bonds are often related to finding the correct
broken-symmetry electronic state. The following diagram illustrates the logic for diagnosing and

solving this specific problem.

Problem:
SCF fails for molecule
with elongated bonds (e.g., Hz at 2.3 A)

Likely Cause:
Calculation is failing to find the
more stable, broken-symmetry

wavefunction.

Solution:
Apply a level shift to raise the
energy of virtual orbitals.

Implementation (PySCF):
mf.level_shift = 0.5

Outcome:
Calculation is guided to the correct
broken-symmetry state, leading
to SCF convergence.

Click to download full resolution via product page
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Logical diagram for solving stretched bond convergence issues with level shifting.

Quantitative Data and Experimental Protocols
Data Presentation

The difficulty of converging DM21 can be quantified by comparing the number of SCF iterations
against traditional functionals or by examining the success rates of different computational
strategies.

Table 1: SCF Convergence Strategies for Transition Metal Chemistry Based on strategies
employed for challenging transition metal systems.[3][6]

Convergence Convergence

Max SCF -
Strategy . Threshold Threshold Initial Guess
Iterations .
(Energy) (Gradient)
Strategy A 200 10-% Ha 103 Ha/Bohr B3LYP Orbitals
Strategy B 500 10-° Ha 10-3 Ha/Bohr B3LYP Orbitals
Strategy C 900 10-% Ha 103 Ha/Bohr B3LYP Orbitals

Table 2: Example SCF Iteration Count Comparison For the H2 molecule in a 6-31G basis set.[1]

[2]

Functional SCF Iterations to Converge
SCAN 4
DM21 16

Experimental Protocols

Below are sample methodologies for implementing troubleshooting techniques within the
PySCF computational chemistry package, which is the primary platform for DM21.[10][11]

Protocol 1: Using a B3LYP Initial Guess
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This protocol details how to first run a B3LYP calculation and then use its converged density
matrix as the initial guess for the DM21 calculation.

Protocol 2: Applying Level Shifting and Damping

This protocol shows how to apply level shifting and damping to a DM21 calculation in PySCF,
which is useful for oscillating systems or those with difficult electronic structures.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Troubleshooting SCF convergence issues with DM21].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910615#troubleshooting-scf-convergence-issues-
with-dm21]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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